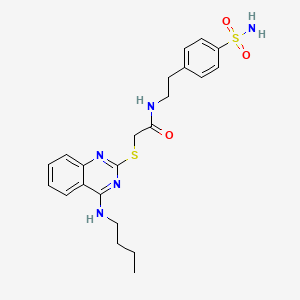![molecular formula C21H22N4O5S B2551053 ethyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate CAS No. 1239511-62-6](/img/structure/B2551053.png)
ethyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate, also known as MPTP, is a synthetic compound that has been used in scientific research for many years. MPTP is a potent inhibitor of monoamine oxidase-B (MAO-B), an enzyme that is involved in the metabolism of dopamine. MPTP has been used to study the biochemical and physiological effects of dopamine depletion, which is a hallmark of Parkinson's disease.
Scientific Research Applications
Molecular Structure and Supramolecular Assemblies
Three Substituted 4-pyrazolylbenzoates
Research demonstrates the ability to link molecules of related compounds through hydrogen bonds into chains, sheets, and three-dimensional frameworks. This is significant for understanding molecular interactions and designing new materials with desired properties. The study provides insights into the structural aspects of ethyl and methyl derivatives of 4-pyrazolylbenzoates, highlighting the importance of N-H...O and N-H...N hydrogen bonds in creating supramolecular structures (Portilla et al., 2007).
Synthetic Pathways and Chemical Reactivity
Synthesis of Heterocyclic Compounds
Researchers have developed methods for synthesizing isoxazole and pyrazole ortho-dicarboxylic acid esters, providing a new synthetic entry to these compounds. Such methodologies are crucial for creating building blocks that can be further modified for various applications, including drug discovery and material science (Vicentini et al., 2000).
Selective Syntheses of Pyrazolidin-3-ones
The reaction of certain derivatives with hydrazine monohydrate has been explored to yield pyrazolidin-3-ones, showcasing the potential for selective chemical synthesis using aziridinium ions. This highlights the versatility of these compounds in generating diverse molecular structures with potential biological activities (Chuang & Sharpless, 2000).
Antimicrobial and Biological Activities
Novel Antimicrobial Agents
Ethyl derivatives have been explored for their potential as antimicrobial agents. The synthesis and characterization of new compounds, particularly quinazolines with potential antimicrobial properties, underscore the importance of such derivatives in developing new therapeutic agents (Desai et al., 2007).
Antiglaucoma Activity
Some pyrazole derivatives have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase isoenzymes, a target for antiglaucoma therapy. This research not only demonstrates the potential therapeutic applications of these compounds but also contributes to our understanding of their biological activity (Kasımoğulları et al., 2010).
Antifungal Activity
Pyrazole amide derivatives have been investigated for their antifungal properties, with some compounds exhibiting moderate activity. This adds to the body of knowledge on the biological applications of such derivatives and aids in the search for new antifungal agents (Mu et al., 2016).
Properties
IUPAC Name |
ethyl 3-[[3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-4-30-21(27)15-6-5-7-17(12-15)22-19(26)18-14(3)23-24-20(18)31(28,29)25-16-10-8-13(2)9-11-16/h5-12,14,18,20,23-25H,4H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPUIIWSAVBRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2C(NNC2S(=O)(=O)NC3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl {[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2550971.png)


![6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate](/img/structure/B2550977.png)
![3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B2550980.png)
![N-(3-chlorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2550981.png)


![2-[6-(4-Butylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2550986.png)





